molecular formula C21H19N3O4S B2605640 N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881476-43-3

N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2605640
CAS No.: 881476-43-3
M. Wt: 409.46
InChI Key: WNPYGFBILUSOAV-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole derivatives, which are known for their diverse biological activities .

Preparation Methods

The synthesis of N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps. One common method includes the reaction of 1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with diethylamine under specific conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Medicine: This compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other similar compounds, such as:

    N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound has a similar structure but different substituents, leading to variations in its properties and applications.

    Other indole derivatives: These compounds share the indole nucleus and exhibit diverse biological activities. The uniqueness of this compound lies in its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-oxo-1-(pyridine-3-carbonyl)benzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-23(4-2)29(27,28)18-11-10-17-19-15(18)8-5-9-16(19)21(26)24(17)20(25)14-7-6-12-22-13-14/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPYGFBILUSOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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